molecular formula C14H9ClO3 B1625693 2-Benzoyl-4-chlorobenzoic acid CAS No. 33184-56-4

2-Benzoyl-4-chlorobenzoic acid

Cat. No.: B1625693
CAS No.: 33184-56-4
M. Wt: 260.67 g/mol
InChI Key: SJBXMBRSTWBJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyl-4-chlorobenzoic acid is a useful research compound. Its molecular formula is C14H9ClO3 and its molecular weight is 260.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

33184-56-4

Molecular Formula

C14H9ClO3

Molecular Weight

260.67 g/mol

IUPAC Name

2-benzoyl-4-chlorobenzoic acid

InChI

InChI=1S/C14H9ClO3/c15-10-6-7-11(14(17)18)12(8-10)13(16)9-4-2-1-3-5-9/h1-8H,(H,17,18)

InChI Key

SJBXMBRSTWBJRN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chlorophthalic anhydride (25 g) in benzene (200 ml) was added aluminum chloride (36.5 g), and the mixture was stirred at room temperature for 1 hr. and subsequently refluxed for 30 min. After cooling the reaction mixture, it was diluted with ethyl acetate (200 ml) and poured into ice water. Conc. hydrochloric acid (20 ml) was added and the mixture was stirred at room temperature for 30 min. After separating the organic layer, the layer was washed successively with 4N hydrochloric acid, water and brine, dried over sodium sulfate and concentrated until the crystals precipitated. The crystals were collected by filtration and washed with isopropyl ether to give 4-chloro-2-benzoylbenzoic acid (16 g) as colorless crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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